molecular formula C6H11F2NO2 B6279585 (2S)-2-amino-5,5-difluorohexanoic acid CAS No. 148091-91-2

(2S)-2-amino-5,5-difluorohexanoic acid

Cat. No.: B6279585
CAS No.: 148091-91-2
M. Wt: 167.2
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Description

(2S)-2-amino-5,5-difluorohexanoic acid is an organic compound characterized by the presence of an amino group and two fluorine atoms attached to the hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-5,5-difluorohexanoic acid typically involves the introduction of fluorine atoms into the hexanoic acid structure. One common method is the fluorination of hexanoic acid derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for efficiency, yield, and safety, considering the hazardous nature of fluorine compounds.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-5,5-difluorohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hexanol derivatives.

    Substitution: Amino or thiol-substituted hexanoic acids.

Scientific Research Applications

(2S)-2-amino-5,5-difluorohexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of (2S)-2-amino-5,5-difluorohexanoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The amino group can participate in various biochemical pathways, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-5-fluorohexanoic acid: Similar structure but with only one fluorine atom.

    (2S)-2-amino-5,5-dichlorohexanoic acid: Similar structure with chlorine atoms instead of fluorine.

    (2S)-2-amino-5,5-dibromohexanoic acid: Similar structure with bromine atoms instead of fluorine.

Uniqueness

(2S)-2-amino-5,5-difluorohexanoic acid is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

148091-91-2

Molecular Formula

C6H11F2NO2

Molecular Weight

167.2

Purity

90

Origin of Product

United States

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